molecular formula C18H23N5O B2701890 3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2175884-27-0

3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B2701890
CAS No.: 2175884-27-0
M. Wt: 325.416
InChI Key: CDWJDBXVADPWGY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidines are key components of biological molecules like DNA and RNA .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a reaction involving a compound with a 2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a piperidine ring, and a dihydropyrimidinone group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule, such as the pyrimidine ring or the piperidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present in the molecule. For example, the presence of a pyrimidine ring could confer aromaticity to the molecule .

Scientific Research Applications

Structural Characteristics and Synthesis

  • The structural analysis of related compounds has revealed insights into intramolecular hydrogen bonding and the formation of complex hydrogen-bonded sheets in crystalline forms. This highlights the compound's potential for forming stable crystalline structures useful in material science and pharmaceutical formulation (F. Orozco et al., 2009) Acta crystallographica. Section C, Crystal structure communications.
  • Innovative synthetic methods have been developed for pyrimidinones, demonstrating efficient pathways to create compounds with similar structural motifs. These methodologies provide a foundation for synthesizing a range of derivatives for various scientific applications, including medicinal chemistry and drug design (M. Bararjanian et al., 2010) Helvetica Chimica Acta.

Antimicrobial and Antitumor Activities

  • Spirocyclic derivatives related to the chemical have been evaluated for their antimicrobial properties against bacterial and fungal strains. These findings suggest potential applications in developing new antimicrobial agents (M. Candia et al., 2017) Chemistry of Heterocyclic Compounds.
  • Research into pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones has revealed promising antitumor activity, indicating the potential of related compounds in cancer therapy. This suggests avenues for the development of new anticancer drugs (B. Insuasty et al., 2013) European journal of medicinal chemistry.

Physicochemical Properties

  • Studies on the physicochemical properties of related compounds, such as acid-base behavior and lipophilicity, provide essential insights into their behavior in biological systems. This information is crucial for drug development, enhancing the understanding of how structural modifications impact biological activity and pharmacokinetics (R. Kumar et al., 2008) Journal of medicinal chemistry.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation into its potential biological activities .

Properties

IUPAC Name

3-[[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-13-20-16-4-2-3-15(16)18(21-13)22-9-6-14(7-10-22)11-23-12-19-8-5-17(23)24/h5,8,12,14H,2-4,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWJDBXVADPWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)CN4C=NC=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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